Desethylchloroquine Desethylchloroquine Desethylchloroquine is an aminoquinoline.
Brand Name: Vulcanchem
CAS No.: 1476-52-4
VCID: VC21355828
InChI: InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
SMILES: CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Molecular Formula: C16H22ClN3
Molecular Weight: 291.82 g/mol

Desethylchloroquine

CAS No.: 1476-52-4

Cat. No.: VC21355828

Molecular Formula: C16H22ClN3

Molecular Weight: 291.82 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desethylchloroquine - 1476-52-4

Specification

CAS No. 1476-52-4
Molecular Formula C16H22ClN3
Molecular Weight 291.82 g/mol
IUPAC Name 4-N-(7-chloroquinolin-4-yl)-1-N-ethylpentane-1,4-diamine
Standard InChI InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)
Standard InChI Key MCYUUUTUAAGOOT-UHFFFAOYSA-N
SMILES CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Canonical SMILES CCNCCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl
Appearance Pale Yellow to Tan Solid
Melting Point 93-99˚C

Introduction

Chemical Properties and Structure

Molecular Structure and Properties

Desethylchloroquine (C16H22ClN3) features a distinctive chemical structure derived from its parent compound, chloroquine. The key structural difference is the removal of an ethyl group from the chloroquine molecule, resulting in altered physicochemical properties . The compound contains a chloroquine backbone with a 7-chloro-4-aminoquinoline nucleus linked to a side chain with one fewer ethyl group than chloroquine.

The molecular structure includes a chiral center, leading to the existence of enantiomers that may exhibit different biological activities. This stereochemical aspect adds complexity to its pharmacological profile and potentially influences its interaction with biological targets . The presence of multiple nitrogen atoms in the structure contributes to its basic properties and influences its distribution in biological compartments with varying pH levels.

From a physicochemical perspective, desethylchloroquine demonstrates moderate lipophilicity that allows it to cross biological membranes while maintaining sufficient water solubility for distribution within aqueous biological compartments. It exhibits solubility characteristics similar to chloroquine, being more soluble in organic solvents with limited solubility in water, which can affect its bioavailability and tissue distribution .

Nomenclature and Identification

Desethylchloroquine is recognized through several systematic and common names in scientific literature and pharmaceutical databases. The compound is formally identified as N4-(7-Chloro-4-quinolinyl)-N1-ethyl-1,4-pentanediamine, though it is frequently referred to by simpler names such as desethylchloroquine or monodesethylchloroquine in clinical contexts .

For identification purposes, the compound has been assigned specific chemical identifiers including:

  • CAS Registry Number: 1476-52-4

  • InChI: InChI=1S/C16H22ClN3/c1-3-18-9-4-5-12(2)20-15-8-10-19-16-11-13(17)6-7-14(15)16/h6-8,10-12,18H,3-5,9H2,1-2H3,(H,19,20)

  • InChI Key: MCYUUUTUAAGOOT-UHFFFAOYSA-N

  • SMILES: ClC=1C=CC=2C(=NC=CC2NC(C)CCCNCC)C1

These identifiers are essential for precise chemical database searching and unambiguous scientific communication about the compound. The variety of synonyms used in literature reflects its significance across different research domains.

Pharmacokinetics of Desethylchloroquine

Metabolism and Formation

Desethylchloroquine is formed through the metabolic deethylation of chloroquine, primarily mediated by hepatic cytochrome P450 enzymes. The main enzymes involved in this transformation are CYP3A4 and CYP2C8, though the process also relies on non-enzymatic mechanisms that contribute to drug disposition . This metabolic pathway represents a critical aspect of chloroquine's pharmacokinetic profile in the human body.

Research has shown that the formation of desethylchloroquine begins rapidly after chloroquine administration. Studies have detected the metabolite in plasma within 30 minutes of chloroquine dosing, indicating efficient first-pass metabolism . The peak concentration of desethylchloroquine typically occurs within 2-12 hours after chloroquine administration, with concentrations ranging between 9 and 62 ng/ml after an initial 10 mg/kg dose of chloroquine .

The metabolic conversion ratio between chloroquine and desethylchloroquine can be influenced by various factors, including genetic polymorphisms affecting CYP enzyme activity, concurrent medications, and pathological conditions affecting hepatic function. This variability in metabolism contributes to interindividual differences in therapeutic response to chloroquine treatment.

Distribution and Elimination

Desethylchloroquine exhibits pharmacokinetic properties similar to its parent compound, characterized by extensive tissue distribution and prolonged elimination. The metabolite follows a distribution pattern comparable to chloroquine, with a large apparent volume of distribution indicative of extensive tissue sequestration .

The elimination of desethylchloroquine proceeds slowly, contributing to its persistence in the bloodstream for extended periods after discontinuation of chloroquine therapy. Studies have shown that in patients receiving weekly chloroquine prophylaxis (310 mg base), the mean concentration of desethylchloroquine in whole blood was 915 nmol/l one day after dosing and decreased to 384 nmol/l immediately before the next weekly dose . This slow elimination contributes to the cumulative effect observed during regular chloroquine administration.

In children treated for acute falciparum malaria with a standard chloroquine regimen (25 mg/kg in three divided doses), desethylchloroquine concentrations declined gradually after treatment completion. The profile of desethylchloroquine elimination parallels that of chloroquine, which exhibits an apparent half-life of 3-4 days in this population . The persistence of both compounds likely contributes to the prolonged antimalarial effect observed clinically.

Concentration Profiles in Different Populations

The pharmacokinetics of desethylchloroquine has been studied in various populations, revealing important insights about its behavior under different clinical scenarios. In healthy adult volunteers receiving long-term malaria prophylaxis with weekly chloroquine, consistent patterns of desethylchloroquine concentrations have been observed, with levels remaining above the minimum inhibitory concentration for susceptible malaria strains throughout the dosing interval .

Table 1: Chloroquine and Desethylchloroquine Concentrations During Weekly Prophylaxis

Time PointChloroquine (nmol/l)Desethylchloroquine (nmol/l)
Day after dose1305915
Before next dose489384

Source: Data from Swedish volunteers taking 310 mg chloroquine base weekly

In pediatric patients with acute falciparum malaria, the pharmacokinetic profile differs somewhat from that observed in adults on prophylactic regimens. Children receiving a therapeutic course of chloroquine (25 mg/kg over three days) showed peak desethylchloroquine concentrations ranging from 9 to 62 ng/ml after the first dose, with the metabolite detectable within 30 minutes of administration . This rapid appearance of the metabolite highlights the efficiency of chloroquine metabolism even in the pediatric population.

A 2018 study examining the pharmacokinetics of chloroquine and desethylchloroquine in HIV-infected adults demonstrated that the median plasma concentrations of desethylchloroquine were comparable across different treatment groups, regardless of antiretroviral therapy status . This finding suggests that the metabolic pathway leading to desethylchloroquine formation remains relatively preserved even in the context of potential drug interactions.

Drug Interactions and Pharmacogenomic Considerations

Effect of Antiretroviral Therapy

The interaction between antiretroviral therapy (ART) and desethylchloroquine metabolism represents an important area of investigation, particularly in regions where HIV and malaria are co-endemic. Research has examined the potential for drug-drug interactions that might alter the metabolism of chloroquine to desethylchloroquine or affect the elimination of either compound.

Table 2: Median Plasma Concentrations of Chloroquine and Desethylchloroquine with Different ART Regimens

ART RegimenChloroquine (ng/mL)Desethylchloroquine (ng/mL)Chloroquine/Desethylchloroquine Ratio
No ART2142061.04
PI-based ART1901361.40
EFV-based ART3331462.28
Other ART2192081.05

Source: Data from week 10 measurements in HIV-infected adults

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